Product packaging for Butopamine hydrochloride(Cat. No.:CAS No. 74432-68-1)

Butopamine hydrochloride

Cat. No.: B120286
CAS No.: 74432-68-1
M. Wt: 337.8 g/mol
InChI Key: JHGSLSLUFMZUMK-WJKBNZMCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Pharmaceutical Research

In the field of pharmaceutical research, Butopamine (B1668108) hydrochloride is primarily investigated for its activity as a beta-adrenergic agonist. ontosight.ai It demonstrates a non-selective binding to beta-1 and beta-2 adrenoceptors. ncats.io However, research indicates that the signal transduction is more efficiently coupled through the beta-2 adrenoceptor, where it acts as a full agonist. ncats.io In contrast, it functions as a partial agonist at the beta-1 adrenoceptor. ncats.io This pharmacological profile has led to its investigation as a cardiac stimulant. onelook.com

Studies have explored its potential in the context of congestive heart failure. fda.gov.twncats.io In preclinical studies involving dogs, butopamine demonstrated inotropic effects. fda.gov.twebi.ac.uk Subsequent research in human subjects with congestive heart failure showed that intravenous butopamine could increase the cardiac index and stroke volume index. fda.gov.twebi.ac.uk Its mechanism of action and effects are often compared to other adrenergic agonists like dobutamine (B195870) in research literature. fda.gov.twncats.io Butopamine is also utilized as a research tool to investigate the functions of beta-adrenergic receptors and their interactions with various compounds.

Historical Perspective of Butopamine Hydrochloride Research

The development of butopamine is credited to Tuttle et al., although the initial data was unpublished. ncats.ioncats.io It was designed to be structurally similar to dobutamine. ncats.ioncats.io Early clinical research on its effects in acute heart failure was reported by Thompson et al. ncats.ioncats.io These initial studies in patients with congestive heart failure utilized a progressive dose-response protocol to evaluate its hemodynamic effects. fda.gov.twebi.ac.uk The research highlighted that while butopamine produced a positive inotropic response, it also tended to increase heart rate more significantly than dobutamine for equivalent increases in cardiac output. fda.gov.twncats.io Butopamine is also known as the (R,R)-isomer of ractopamine (B1197949), a compound developed as a feed additive for livestock. ncats.io Research has since focused on the specific stereoisomers of ractopamine to determine their individual activities, identifying butopamine as the most active component at the beta-adrenoceptor. ncats.io

Isomeric Forms and Stereochemical Considerations

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical to the pharmacological activity of butopamine. wikipedia.org Butopamine is one of four stereoisomers that constitute the compound ractopamine. Ractopamine is a racemic mixture of four stereoisomers: (R,R), (S,S), (S,R), and (R,S). Butopamine is specifically the (R,R)-stereoisomer. ncats.io

Research has demonstrated a clear stereoselectivity of beta-adrenergic receptors for the different isomers of ractopamine. ebi.ac.uk The (R,R)-isomer, butopamine, has been shown to have the highest activity at the beta-adrenoceptor. ncats.io Studies indicate that butopamine has a significantly higher binding affinity for beta-2 adrenoceptors compared to the other stereoisomers. vulcanchem.com The (R,R) configuration is considered the most pharmacologically active form. For instance, the RR isomer was found to be as effective as isoproterenol (B85558) in stimulating lipolysis in porcine adipocytes, while the SR isomer was only half as effective, and the RS and SS isomers did not stimulate lipolysis at all. ebi.ac.uk This highlights the profound influence of stereochemical configuration on the biological activity of this class of compounds.

Interactive Data Tables

Physicochemical Properties of Butopamine

PropertyValueReference
IUPAC Name 4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride nih.gov
Molecular Formula C18H23NO3 vulcanchem.com
Molecular Weight 301.38 g/mol vulcanchem.com
InChIKey JHGSLSLUFMZUMK-WJKBNZMCSA-N nih.gov
Canonical SMILES CC@HNCC@@HO.Cl nih.gov

Activity of Ractopamine Stereoisomers

StereoisomerCommon NameRelative ActivityReference
(R,R) ButopamineMost active isomer at the beta-adrenoceptor; full agonist at β2, partial at β1. ncats.io
(S,R) -50% as effective as the RR isomer in stimulating lipolysis. ebi.ac.uk
(R,S) -Ineffective in activating adenylyl cyclase activity through the β2AR. ebi.ac.uk
(S,S) -Ineffective in activating adenylyl cyclase activity through the β2AR. ebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24ClNO3 B120286 Butopamine hydrochloride CAS No. 74432-68-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/t13-,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGSLSLUFMZUMK-WJKBNZMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225447
Record name Butopamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74432-68-1
Record name Butopamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074432681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butopamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTOPAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XI60IX48K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Pathways of Butopamine (B1668108) Hydrochloride

The synthesis of butopamine hydrochloride can be approached through various routes, each with specific starting materials and reaction conditions. The final step universally involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Starting Materials and Reaction Steps

One documented synthetic route begins with the reductive amination of a ketone. Specifically, the process can start with the reaction of methyl 2-(4-hydroxyphenyl)ethyl ketone with 1-(4-hydroxyphenyl)-2-aminoethanol. This reaction is typically carried out under a hydrogen atmosphere with a palladium-on-carbon catalyst. vulcanchem.com This initial step is crucial for forming the core structure of the butopamine molecule.

Another synthetic approach involves the acylation of an amide followed by reduction. theswissbay.ch The synthesis can commence with the reductive amination of a ketone, followed by acylation of the resulting amide with a hydroxyacid. theswissbay.ch A subsequent reduction step, often using a powerful reducing agent like lithium aluminum hydride, serves to both reduce the amide and remove any protecting groups, yielding the butopamine free base. theswissbay.ch

The general synthesis of related phenethylamine (B48288) structures often involves key reactions such as alkylation and amination of suitable aromatic precursors. smolecule.com For instance, an alkyl group can be introduced to an aromatic ring via electrophilic substitution, followed by the introduction of an amino group through nucleophilic substitution or reductive amination. smolecule.com

A summary of a potential synthetic pathway is presented below:

Step Reactants Key Transformation Product
1Methyl 2-(4-hydroxyphenyl)ethyl ketone, 1-(4-hydroxyphenyl)-2-aminoethanol, H₂, Pd/CReductive Amination1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)propylamino]ethanol
2Resulting amine from Step 1, Hydrochloric AcidSalt FormationThis compound

Salt Formation and Purity Considerations

Once the butopamine free base is synthesized, it is converted to its hydrochloride salt. This is typically achieved by reacting the free base with hydrochloric acid in a suitable solvent, such as ethanol. vulcanchem.comsmolecule.com This reaction leads to the precipitation of this compound, which can then be isolated. vulcanchem.com

Purification is a critical step to ensure the quality of the final product. Recrystallization is a common method used to achieve high purity. For instance, recrystallization from an ethanol-water mixture can yield purity levels greater than 98%. The purity is often verified using analytical techniques like High-Performance Liquid Chromatography (HPLC). Rigorous quality control measures are essential in industrial production to ensure the consistency and safety of the final compound.

Stereoselective Synthesis and Isomeric Purity Analysis

Butopamine possesses two chiral centers, meaning it can exist as four different stereoisomers (RR, SS, RS, SR). google.com The (R,R)-stereoisomer is the most pharmacologically active form. vulcanchem.com Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Stereoselective synthesis, which aims to produce a single, desired stereoisomer, is preferred over the resolution of a racemic mixture, as it avoids discarding a significant portion of the product. theswissbay.chwikipedia.org One approach to stereoselective synthesis is to use a chiral starting material or a chiral auxiliary. For example, the synthesis can involve coupling 4-hydroxyphenethylamine with a chiral epoxide intermediate under anhydrous conditions. Enantioselective processes, such as reductive amination with specific catalysts, can achieve high enantiomeric excess for the desired (R,R)-configuration. vulcanchem.com

If a mixture of stereoisomers is produced, chiral resolution techniques are employed for separation. wikipedia.org This can be achieved through methods like the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. wikipedia.orgnumberanalytics.com These diastereomeric salts exhibit different solubilities, allowing for their separation by crystallization. wikipedia.orgunchainedlabs.com

The analysis of isomeric purity is crucial and is commonly performed using chiral column chromatography, such as chiral HPLC. vulcanchem.com This technique can effectively separate and quantify the different stereoisomers present in a sample, ensuring the final product meets the required stereochemical purity.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of butopamine are driven by the search for compounds with improved therapeutic profiles. smolecule.comsemanticscholar.org By modifying the chemical structure of butopamine, researchers aim to enhance its properties, such as receptor selectivity and pharmacokinetic parameters.

The synthesis of these analogs often involves modifying the core phenethylamine structure. For example, N-substituted derivatives can be prepared by reacting the parent amine with various alkyl or aralkyl halides. peerj.com This can be achieved through nucleophilic substitution reactions, where the nitrogen atom of the amine acts as a nucleophile. smolecule.compeerj.com

Another approach involves creating derivatives at other positions of the butopamine molecule. For instance, the synthesis of various N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides has been reported, starting from 4-methoxyphenethylamine. peerj.com The synthesis of different urea (B33335) derivatives from substituted phenethylamines has also been explored. biointerfaceresearch.com These modifications can lead to new compounds with potentially different biological activities. The synthesis of imidazole (B134444) derivatives from N-propargylamines is another area of research for creating novel chemical entities. rsc.org

Pharmacological Mechanisms and Receptor Interactions Research

Adrenergic Receptor Agonism

Butopamine (B1668108) Hydrochloride functions as an agonist at β-adrenergic receptors, which are part of the G protein-coupled receptor family. ebi.ac.ukrevespcardiol.org These receptors are integral to various physiological processes, with β1-receptors predominantly associated with cardiac function and β2-receptors involved in smooth muscle relaxation and metabolic regulation.

Beta-1 and Beta-2 Adrenoceptor Selectivity and Efficacy

Research indicates that Butopamine Hydrochloride is a non-selective ligand for β1- and β2-adrenoceptors, meaning it can bind to both receptor subtypes. ncats.ioncats.io However, its functional effect, or efficacy, differs significantly between the two. Studies have characterized Butopamine as a partial agonist at the β1-adrenoceptor and a full agonist at the β2-adrenoceptor. ncats.ionih.gov This means that while it binds to β1-receptors, it elicits a submaximal response compared to a full agonist like isoproterenol (B85558). ncats.io In contrast, at β2-receptors, it produces a maximal response. ncats.io

The (R,R) configuration of Butopamine is crucial for its high binding affinity and stability at β-adrenoceptors. This preferential coupling efficiency towards the β2 subtype is a key feature of its pharmacological profile. ncats.io

Receptor SubtypeMaximal cAMP Response (% of Isoproterenol)EC50 (μM)
β1-AR35%16
β2-AR100%0.034

Table 1. Efficacy of Butopamine in stimulating cyclic adenosine (B11128) monophosphate (cAMP) production in systems expressing β1- versus β2-adrenergic receptors. Data shows that Butopamine is significantly more potent and effective at β2-receptors.

Signal Transduction Pathways Mediated by Adrenergic Receptors

The action of Butopamine at adrenergic receptors initiates a well-defined signal transduction cascade. Upon binding to β-adrenergic receptors, particularly the β2 subtype, Butopamine activates the associated Gs-protein. cvphysiology.com This activation stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), an important secondary messenger. savemyexams.com

The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). savemyexams.com PKA then phosphorylates various downstream target proteins, resulting in the final physiological response. In smooth muscle cells, this pathway leads to relaxation, while in other tissues like skeletal muscle, it can promote protein synthesis. cvphysiology.com

Dopaminergic Receptor Interactions

Beyond its primary effects on the adrenergic system, research has highlighted this compound's interaction with dopamine (B1211576) receptors. smolecule.com Dopamine, a key neurotransmitter, regulates motor control, cognition, and reward pathways through its binding to D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families. nih.govwikipedia.org

Dopamine Receptor Subtype Affinity and Selectivity (e.g., D1)

Studies have reported that this compound possesses a high affinity for dopamine receptors, with a particular emphasis on the D1 subtype. smolecule.com The D1-like receptors are coupled to Gs proteins and their activation leads to the stimulation of adenylyl cyclase and an increase in cAMP synthesis, a pathway similar to that of β-adrenergic receptors. nih.gov This property makes Butopamine a valuable tool in research focused on the structure and function of D1 dopamine receptors. smolecule.com

Role in Neurotransmission Research Models

Due to its ability to engage dopamine signaling pathways, this compound has been utilized in various research models to investigate neurotransmission. smolecule.com In animal models, it serves as a tool to explore the effects of dopamine receptor modulation on neuronal activity and behavior. smolecule.com This research is relevant for understanding the complex mechanisms of how neurotransmitters like dopamine contribute to physiological and neurological functions. smolecule.com Such studies are instrumental in exploring potential therapeutic avenues for neurological disorders associated with imbalances in the dopaminergic system, such as Parkinson's disease. smolecule.comnih.gov

Comparative Pharmacology with Related Compounds

The pharmacological profile of this compound is often contextualized by comparing it to structurally or functionally related compounds.

Ractopamine (B1197949): Butopamine is the single, most pharmacologically active (R,R)-diastereomer of Ractopamine, which is a mixture of four stereoisomers. nih.gov This stereospecificity gives Butopamine a more defined receptor interaction profile, with its (R,R)-configuration enhancing β2 receptor binding and activity.

Dobutamine (B195870): Butopamine is chemically similar to Dobutamine, another β-agonist. ncats.ioncats.io However, a critical difference is that Butopamine is not a catecholamine, which makes it resistant to degradation by the enzyme COMT. ncats.ioncats.io This structural feature confers the advantage of oral bioavailability and a longer duration of action compared to catecholamines like Dobutamine. ncats.io In studies on patients with congestive heart failure, Butopamine was found to increase the cardiac index more significantly than dobutamine, though it also induced a greater increase in heart rate for equivalent effects on cardiac output. ncats.io

Dopamine: Unlike the synthetic Butopamine, Dopamine is an endogenous catecholamine that acts as a neurotransmitter. drugbank.com Butopamine's non-catecholamine structure provides it with a longer half-life and oral activity, as it bypasses the rapid degradation that affects Dopamine. ncats.io

CompoundChemical NaturePrimary Receptor TargetsKey Distinctions from Butopamine
RactopaminePhenethanolamine, Racemic Mixtureβ1/β2 Adrenergic (stereoisomer-dependent)Butopamine is the single, most active (R,R)-stereoisomer of Ractopamine.
DobutamineSynthetic Catecholamineβ1 Adrenergic > β2, α1Is a catecholamine, making it susceptible to COMT degradation and not orally active. ncats.ionih.gov
DopamineEndogenous CatecholamineDopamine, β1, α1 AdrenergicEndogenous neurotransmitter, rapidly metabolized, not orally active. ncats.iodrugbank.com

Table 2. Comparative pharmacological characteristics of this compound and related compounds.

Molecular Modeling and Computational Pharmacology of Receptor Binding

The interaction of this compound with its target receptors, primarily the β-adrenergic and to some extent dopamine receptors, has been a subject of investigation using sophisticated computational techniques. Molecular modeling and computational pharmacology offer powerful tools to elucidate the structural basis of ligand-receptor binding, predict binding affinities, and understand the dynamic nature of these interactions at an atomic level. These in silico approaches, including molecular docking and molecular dynamics (MD) simulations, complement experimental data and provide valuable insights that can guide the design of new therapeutic agents. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is instrumental in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of Butopamine to its receptor targets. Docking studies for ligands at β-adrenergic receptors often involve preparing a three-dimensional model of the receptor, frequently based on crystal structures available in the Protein Data Bank (PDB), and then computationally placing the ligand into the binding site. biorxiv.orgmdpi.com The quality of the docking results is typically evaluated using scoring functions that estimate the binding free energy, with lower energy scores generally indicating a more favorable binding interaction. njppp.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, simulating the movement of atoms and molecules over time. plos.orgescholarship.org These simulations can reveal conformational changes in both the ligand and the receptor upon binding, the role of solvent molecules in the binding process, and the stability of the interactions identified through docking. plos.org For β-adrenergic receptors, MD simulations have been crucial in understanding the mechanisms of agonist-induced receptor activation and the subtle differences in how various ligands, including stereoisomers, interact with the receptor. biorxiv.org

A critical aspect of Butopamine's pharmacology that has been explored through computational studies is its stereoselectivity. Butopamine has chiral centers, and its different stereoisomers can exhibit significantly different affinities and efficacies for its target receptors. Computational models have helped to explain why the (R,R)-isomer of related compounds demonstrates higher activity, by revealing a more optimal fit and stronger interactions within the receptor's binding pocket compared to other isomers.

The following tables represent illustrative data that could be generated from molecular docking and dynamics simulations for a compound like Butopamine at the β1- and β2-adrenergic receptors. It is important to note that these are representative examples and not actual reported data for this compound.

Illustrative Molecular Docking Results for Butopamine

Target ReceptorDocking Score (kcal/mol)Predicted Interacting ResiduesType of Interaction
β1-Adrenergic-8.5Asp121, Ser211, Ser215, Phe301Hydrogen Bond, Hydrophobic
β2-Adrenergic-9.2Asp113, Ser204, Ser207, Asn312Hydrogen Bond, Hydrophobic

Illustrative Data from Molecular Dynamics Simulation of Butopamine-Receptor Complex

Simulation Parameterβ1-Adrenergic Complexβ2-Adrenergic Complex
RMSD of Ligand (Å)1.2 ± 0.31.0 ± 0.2
Number of H-Bonds (Ligand-Receptor)3-54-6
Binding Free Energy (kcal/mol)-10.8 ± 1.5-12.3 ± 1.8

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Adrenergic Activity

The interaction of butopamine (B1668108) and related phenylethanolamine compounds with adrenergic receptors is dictated by specific structural features. For high agonist activity at adrenergic receptors, a primary or secondary aliphatic amine separated by two carbons from a substituted benzene (B151609) ring is a minimal requirement. wikipedia.org

Key structural determinants for adrenergic activity include:

Aromatic Ring Substitution: The presence of hydroxyl groups on the benzene ring is crucial. For maximal alpha- and beta-adrenergic activity, hydroxyl groups at the meta (3) and para (4) positions, forming a catechol, are considered essential for optimal receptor binding. wikipedia.org Butopamine possesses a single hydroxyl group at the para-position. ontosight.ai Losing one of the two catechol hydroxyl groups can decrease potency but also prevents metabolism by catechol-O-methyltransferase (COMT), which prolongs the compound's duration of action. litfl.com

Ethanolamine Side Chain: A hydroxyl group on the beta-carbon of the ethylamine (B1201723) tail, in the correct R-configuration, is necessary for maximum sympathomimetic activity. wikipedia.org This feature is present in butopamine. ontosight.ai

N-Substituent: The nature of the substituent on the terminal amine group significantly influences receptor selectivity. slideshare.net

Increasing the bulk of the alkyl group on the nitrogen atom tends to decrease activity at alpha-receptors while increasing selectivity for beta-receptors. wikipedia.orgslideshare.net

Butopamine features a large N-aralkyl substituent, specifically a 3-(p-hydroxyphenyl)-1-methylpropyl group, which contributes to its characteristic receptor profile. ontosight.aiannualreviews.org This large group enhances its interaction with beta-adrenergic receptors.

Butopamine is recognized primarily as a beta-adrenergic agonist. It demonstrates a stronger affinity for β2 receptors compared to β1 receptors, acting as a full agonist at the former and a partial agonist at the latter. This selectivity profile, largely determined by the N-substituent, results in physiological effects such as vasodilation and bronchodilation (β2-mediated) and increased heart rate (β1-mediated).

Identification of Key Pharmacophoric Features for Dopaminergic Interactions

While primarily characterized by its adrenergic activity, butopamine's structural relation to dopamine (B1211576) suggests potential interactions with dopaminergic receptors. nih.govscielo.br The fundamental pharmacophore for dopamine agonists includes a catechol ring and an ethylamine side chain. scielo.br SAR studies on N-substituted dopamine analogs provide insight into the features governing dopaminergic activity.

N-Substitution: In contrast to adrenergic receptors where large N-substituents can enhance beta-activity, N-monosubstituted dopamine analogs have been found to be inactive as dopamine agonists in certain models. nih.gov However, N,N-disubstituted analogs can show potent dopaminomimetic effects. nih.gov The specific structure of butopamine, with its large, single N-aralkyl group, differentiates it from typical dopamine agonists. ontosight.ai

Receptor Subtype Selectivity: The dopaminergic system is complex, with multiple receptor subtypes (e.g., D1-like and D2-like). acs.orgmdpi.com Structural modifications can greatly influence which subtype a ligand binds to. For instance, in a series of N-(iodopropenyl)-octahydrobenzo[f]- and -[g]quinolines, the N-iodopropenyl substitution was found to be a decisive factor for D1 activity. acs.org While butopamine itself is not a primary dopaminergic agent, its structural components, particularly the N-substituted phenylethylamine backbone, are relevant to the design of ligands that target dopamine receptors. nih.gov Some research indicates that butopamine engages dopamine receptors, but its primary classification remains a beta-adrenergic agonist.

The following table summarizes the general SAR principles for N-substituted dopamine analogs based on behavioral studies in mice.

Modification Observed Effect on Dopamine Agonism Reference
N-MonosubstitutionInactive nih.gov
N,N-Dialkyl SubstitutionN-n-Propyl substitution was more effective than other dialkyl homologs. nih.gov
Increasing Alkyl Chain LengthReplacing an N-n-propyl group with a larger group (e.g., pentyl) reduced or eliminated activity. nih.gov

Stereochemical Influence on Biological Activity

Stereochemistry plays a critical role in the biological activity of chiral drugs like butopamine, as enantiomers can exhibit different pharmacological and pharmacokinetic properties. nih.govnih.gov Butopamine is the specific (R,R)-diastereomer of the compound known as ractopamine (B1197949). Ractopamine exists as a mixture of four stereoisomers (R,R; S,S; S,R; and R,S).

The specific spatial arrangement of butopamine's chiral centers is crucial for its interaction with receptors. ontosight.ai

Beta-Adrenergic Activity: The (R,R)-configuration of butopamine is reported to be the most pharmacologically active form, enhancing its binding efficiency at the β2 receptor. This specific stereoisomerism results in significantly higher activity compared to the other stereoisomers of ractopamine. For phenylethylamines in general, the R-configuration at the β-carbon of the side chain is associated with higher potency at adrenergic receptors. wikipedia.org

Receptor Binding States: The interaction between an agonist and a receptor can be complex, sometimes involving multiple affinity states. For beta-adrenergic receptors, agonists can promote a high-affinity binding state that is correlated with the drug's intrinsic activity and the activation of adenylate cyclase. nih.gov The specific stereochemistry of an agonist like butopamine is essential for inducing this conformational change in the receptor, which is a prerequisite for signal transduction.

The differing activities of stereoisomers underscore the three-dimensional nature of drug-receptor interactions, where a precise fit is required for optimal binding and efficacy. nih.gov

Computational Approaches in SAR Analysis

Computational chemistry offers powerful tools for analyzing and predicting the structure-activity relationships of molecules like butopamine. nih.govnih.gov These methods can model drug-receptor interactions at an atomic level, providing insights that guide the design of new, more potent, or selective compounds.

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This can be used to visualize the specific interactions—such as hydrogen bonds or hydrophobic contacts—between butopamine and the amino acid residues of a beta-adrenergic receptor. By comparing the docking poses of different analogs or stereoisomers, researchers can rationalize observed differences in binding affinity and activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate variations in the chemical structure of a series of compounds with changes in their biological activity using statistical methods. nih.gov For a series of butopamine analogs, a QSAR model could be built to predict the beta-adrenergic activity based on physicochemical descriptors like lipophilicity (logP), electronic properties, and steric parameters.

These computational approaches are integral to modern drug discovery, allowing for the systematic assessment of SAR and facilitating the rational design of new therapeutic agents. nih.gov

Metabolic Pathways Research

In Vitro Metabolic Fate Investigations

In vitro studies are fundamental in elucidating the metabolic fate of xenobiotics. For Butopamine (B1668108), insights are drawn from investigations using liver microsomes and other subcellular fractions from various species. These studies consistently show that Butopamine undergoes extensive first-pass metabolism. inchem.org The primary metabolites identified are conjugates, indicating that the parent molecule is readily modified by endogenous enzymes to facilitate its excretion.

The main metabolites formed are monoglucuronide and monosulfate conjugates. wikipedia.org In studies with rats, a more complex metabolic profile has been observed, with the identification of a sulfate-ester, glucuronic acid diconjugate, in addition to monosulfate and monoglucuronide conjugates. The formation of these polar metabolites significantly increases the water solubility of the compound, which is a crucial step for its elimination from the body.

Table 1: Identified Metabolites of Ractopamine (B1197949) in In Vitro Studies
MetaboliteType of ConjugateSpecies Detected InAnalytical Method
Ractopamine MonoglucuronideGlucuronideHuman, Pig, Cattle, Rat, DogHPLC, LC-MS
Ractopamine MonosulfateSulfateHuman, Pig, Cattle, Rat, DogHPLC, LC-MS
Ractopamine Sulfate-Ester, Glucuronic Acid DiconjugateMixed Sulfate and GlucuronideRatNMR, FAB-MS

Comparative Metabolic Profiling Across Research Models

Comparative metabolic studies are essential for extrapolating preclinical data to humans. The metabolic profile of Ractopamine has been shown to be qualitatively similar across various species, including humans, swine, cattle, rats, and dogs. inchem.org This consistency across different research models strengthens the predictive value of animal studies in understanding human metabolism of Butopamine.

While the types of metabolites formed are consistent, quantitative differences in the extent of metabolism and the ratio of different conjugates can be observed between species. For instance, laboratory animals have been noted to sometimes exhibit a higher percentage of metabolites compared to the parent compound in tissue residues. Despite these quantitative variations, the fundamental metabolic pathways remain conserved.

Table 2: Comparative Abundance of Parent Ractopamine and Metabolites in Liver Tissue
SpeciesParent Ractopamine (%)Metabolites (%)
Swine~5-15~85-95
Cattle~13-16~84-87
Rat~40~60
Dog~14~86

Enzymatic Biotransformation and Metabolite Identification Studies

The biotransformation of Butopamine is primarily mediated by Phase II conjugating enzymes. The two main enzymatic pathways are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs). nih.govnih.gov

A significant finding in the study of Ractopamine's metabolism is the identification of the specific human cytosolic sulfotransferase involved. Research has demonstrated that SULT1A3 is the major enzyme responsible for the sulfation of Ractopamine. nih.govnih.gov This enzyme is present in various tissues, with the highest activity found in the small intestine, followed by the liver, lung, and kidney. nih.gov

While the specific UGT isoforms responsible for the glucuronidation of Butopamine have not been definitively identified in the reviewed literature, the UGT superfamily of enzymes is known to be responsible for conjugating a wide array of xenobiotics. nih.gov It is highly probable that members of the UGT1A and UGT2B subfamilies are involved in this process. Studies have also indicated that the conjugation of Ractopamine stereoisomers can be stereospecific. inchem.org

Table 3: Enzymes Involved in Butopamine Biotransformation
BiotransformationEnzyme FamilySpecific Enzyme (Human)Cofactor
SulfationSulfotransferases (SULTs)SULT1A3PAPS (3'-phosphoadenosine-5'-phosphosulfate)
GlucuronidationUDP-glucuronosyltransferases (UGTs)Not definitively identified (likely UGT1A and UGT2B subfamilies)UDPGA (Uridine 5'-diphospho-glucuronic acid)

Computational Prediction and Analysis of Metabolic Pathways

Computational methods are increasingly being used to predict the metabolic fate of new chemical entities. These in silico approaches can help in identifying potential metabolites and the enzymes involved in their formation, thereby guiding further experimental studies. nih.gov

For compounds structurally related to Butopamine, various computational models have been employed. Physiologically Based Pharmacokinetic (PBPK) models, for example, have been developed for Ractopamine to simulate its absorption, distribution, metabolism, and excretion in different species. These models can predict tissue concentrations of the parent drug and its metabolites over time.

Other computational techniques such as molecular docking have been used to study the interaction of Ractopamine with its target receptors. scienceopen.com While not directly predicting metabolic pathways, these methods provide insights into the structure-activity relationships that can influence metabolic processes. The prediction of metabolic pathways for a molecule like Butopamine would typically involve software that uses rule-based systems or machine learning algorithms to predict sites of metabolism and the resulting products based on the chemical structure of the parent compound. nih.gov

Table 4: Computational Approaches in the Study of Butopamine and Related Compounds
Computational MethodApplicationExample Compound
Physiologically Based Pharmacokinetic (PBPK) ModelingPredicting drug distribution and residue levels in tissues.Ractopamine
Molecular DockingInvestigating ligand-receptor interactions.Ractopamine
Metabolic Pathway Prediction Software (General)Predicting potential metabolites and sites of metabolism.General Xenobiotics

Preclinical Research Methodologies and Models

In Vitro Experimental Models

In vitro models are fundamental for isolating and examining the direct effects of a compound on specific biological components, free from the systemic complexities of a living organism.

To investigate the direct effects of Butopamine (B1668108) Hydrochloride on cardiac muscle contractility and function, isolated organ preparations are employed. The Langendorff-perfused heart is a primary ex vivo model where the heart is isolated from an animal (commonly a rabbit or guinea pig), mounted on a Langendorff apparatus, and retrogradely perfused via the aorta with an oxygenated physiological salt solution. This method keeps the heart viable and beating, allowing for the direct measurement of contractile force, heart rate, and coronary flow in response to the administration of a substance.

Another common technique involves the use of isolated cardiac tissues, such as ventricular papillary muscles or atrial strips, which are suspended in an organ bath containing a physiological buffer solution. The tissue is electrically stimulated, and the isometric contractile force is measured with a force transducer. This approach allows for the determination of a compound's direct inotropic (force of contraction) and chronotropic (heart rate) effects. For a compound like Butopamine Hydrochloride, these studies are crucial for confirming its direct stimulatory action on myocardial tissue.

To identify the specific molecular targets of this compound, cell-based assays are indispensable. These assays typically use cell lines (e.g., HEK293 or CHO cells) that have been genetically engineered to express specific receptor subtypes, such as β1- and β2-adrenergic receptors.

Receptor Binding Assays: These are competitive assays used to determine the binding affinity of a compound for a specific receptor. The assay involves incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the test compound (this compound). By measuring the displacement of the radioligand, the inhibition constant (Ki) can be calculated. A lower Ki value signifies a higher binding affinity. These assays are critical for creating a receptor-binding profile and determining the selectivity of the compound.

Functional Assays: Once binding is established, functional assays are used to determine the consequence of that binding—whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist. For G protein-coupled receptors (GPCRs) like the adrenergic receptors, a common method is to measure the downstream signaling molecules, such as cyclic adenosine (B11128) monophosphate (cAMP). An agonist like this compound would be expected to increase intracellular cAMP levels in cells expressing β-adrenergic receptors.

Below is a representative data table illustrating the type of information generated from receptor binding assays for a hypothetical β-adrenergic agonist.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
β1-Adrenergic15Agonist
β2-Adrenergic25Agonist
α1-Adrenergic> 1000No significant activity
Dopamine (B1211576) D1> 5000No significant activity
Dopamine D2> 5000No significant activity

Note: The data in this table is representative and intended to illustrate the output of receptor binding and functional assays, not the specific measured values for this compound.

Advanced in vitro platforms, such as organ-on-a-chip technology, represent the next generation of preclinical models. These are microfluidic devices containing living cells cultured in continuously perfused microchambers to simulate the activities, mechanics, and physiological responses of entire organs and organ systems. A "heart-on-a-chip" model, for instance, can be used to study the effects of a drug on human cardiomyocytes, incorporating physiological mechanical strain and electrical signaling. While this technology offers a more physiologically relevant human model for predicting efficacy and cardiotoxicity, its application in the preclinical evaluation of this compound has not been documented, largely due to the timeline of the compound's primary research phase.

Analytical Methodologies in Butopamine Hydrochloride Research

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are fundamental in the analysis of Butopamine (B1668108) Hydrochloride, primarily for assessing its purity and resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

Purity Analysis: For purity assessment and quantification, reversed-phase HPLC (RP-HPLC) methods are commonly developed. These methods typically utilize C8 or C18 stationary phases. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like sodium acetate, adjusted to a specific pH to ensure optimal separation. usda.gov Detection is frequently carried out using ultraviolet (UV) spectrophotometry. actascientific.com

Isomeric Analysis: Butopamine is the (R,R)-stereoisomer of Ractopamine (B1197949), which has four possible stereoisomers (R,R; S,S; R,S; S,R). pharmaffiliates.com The biological activity can vary significantly between isomers, making their separation and quantification critical. Chiral chromatography is essential for this task. nih.gov

Direct Methods: This involves the use of a Chiral Stationary Phase (CSP) in HPLC. Polysaccharide-based CSPs, for instance, can differentiate between enantiomers and diastereomers based on three-dimensional interactions. chromatographyonline.com

Indirect Methods: This approach involves derivatizing the isomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Capillary Electrophoresis (CE): CE, particularly with the addition of chiral selectors like cyclodextrins to the running buffer, has proven effective in achieving baseline separation of all four Ractopamine stereoisomers. tandfonline.com

ParameterHPLC Method for PurityChiral HPLC for Isomers
Stationary Phase C8 or C18Chiral Stationary Phase (e.g., Polysaccharide-based)
Mobile Phase Acetonitrile/Aqueous BufferVaries (Normal, Reversed, Polar Organic Modes)
Detection UV, FluorescenceUV, Diode Array Detector (DAD)
Primary Goal Quantify Butopamine HCl, detect impuritiesSeparate and quantify stereoisomers

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are indispensable for elucidating and confirming the molecular structure of Butopamine Hydrochloride. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. slideshare.netweebly.com

¹H NMR: Proton NMR spectra help identify the different types of protons in the Butopamine molecule and their neighboring environments. Analysis of the ¹H NMR spectrum of the related compound, Ractopamine HCl, has been used to confirm the protonation at the secondary amine. researchgate.net

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, aiding in the complete structural assignment. nih.gov

2D NMR Techniques: Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to establish connectivity between protons and carbons, definitively confirming the complex structure of Butopamine. researchgate.netpitt.edu

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The infrared spectrum shows absorption bands corresponding to the vibrations of specific bonds, such as O-H (hydroxyl groups), N-H (amine group), C-O (ether linkage), and aromatic C-H bonds, confirming the presence of these key structural features.

TechniqueInformation ProvidedApplication in Butopamine HCl Research
¹H NMR Chemical environment and connectivity of protons.Confirms protonation sites and proton arrangements. researchgate.net
¹³C NMR Information on the carbon framework.Elucidates the carbon skeleton of the molecule. nih.gov
2D NMR (COSY, HMQC, etc.) Correlation between different nuclei (H-H, C-H).Provides unambiguous structural assignment. researchgate.net
FTIR Spectroscopy Presence of specific functional groups.Confirms key functional groups like hydroxyl, amine, and aromatic rings.

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for studying the metabolism of Butopamine. It allows for the sensitive detection, identification, and quantification of metabolites in complex biological matrices. technologynetworks.comnih.gov

Metabolite Identification: High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, are crucial for metabolite profiling. nih.govresearchgate.net

Metabolic Profiling: The process begins with an untargeted analysis to compare samples from a control group versus a treated group to find potential metabolites. nih.gov

Structural Elucidation: HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of potential metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information, helping to identify the sites of biotransformation (e.g., glucuronidation, hydroxylation). fao.orgresearchgate.net Studies on the related compound Ractopamine have identified monoglucuronides as major metabolites. fao.org

Metabolite Quantification: For quantitative analysis, triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are often used due to their high sensitivity and selectivity. researchgate.net

Targeted Analysis: A specific precursor ion (the metabolite) and a characteristic product ion are selected for monitoring. This allows for the accurate quantification of the metabolite even at very low concentrations in complex samples like urine or plasma. technologynetworks.com

Stable Isotope Labeled Internal Standards: To ensure accuracy and account for matrix effects, a stable isotope-labeled version of the analyte is often used as an internal standard. nih.gov

TechniqueApplicationKey Advantages
LC-HRMS (TOF, Orbitrap) Identification and structural elucidation of unknown metabolites.High mass accuracy for determining elemental composition. news-medical.net
LC-MS/MS (Triple Quadrupole) Targeted quantification of known metabolites.High sensitivity and selectivity (MRM mode). researchgate.net

Advanced Techniques for Receptor Binding and Ligand-Receptor Complex Analysis

Understanding how this compound interacts with its target, the β-adrenergic receptor, is key to understanding its pharmacological action. Radioligand binding assays are the gold standard for characterizing these interactions. nih.govannualreviews.org

Radioligand Binding Assays: These assays use a radioactively labeled ligand (radioligand) to study the binding of drugs to receptors. labome.com

Saturation Binding Assays: These experiments use increasing concentrations of a radioligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. giffordbioscience.comnih.gov

Competition Binding Assays: In these assays, a fixed concentration of a radioligand competes with varying concentrations of an unlabeled compound (like Butopamine). This allows for the determination of the inhibitory constant (Ki) of the unlabeled compound, which indicates its binding affinity for the receptor. researchgate.net These assays can also be used with subtype-selective antagonists to differentiate between β1 and β2-adrenergic receptor subtypes. pharmaguideline.com

Functional Assays: Beyond simple binding, functional assays measure the cellular response following receptor activation. For β-adrenergic receptors, this often involves measuring the production of the second messenger, cyclic AMP (cAMP). nih.govmdpi.com Such assays can determine whether Butopamine acts as a full or partial agonist at the receptor.

Assay TypePurposeKey Parameters Determined
Saturation Binding To quantify receptor density and radioligand affinity.Bmax (receptor density), Kd (dissociation constant). giffordbioscience.com
Competition Binding To determine the binding affinity of an unlabeled ligand.Ki (inhibitory constant). giffordbioscience.com
Functional (cAMP) Assay To measure the cellular response to receptor activation.Agonist potency (EC50) and efficacy. nih.gov

Method Validation for Research Applications

For any analytical method to be considered reliable and suitable for its intended research purpose, it must undergo a thorough validation process. pharmaguideline.com This process is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). pharmuni.comamsbiopharma.comich.org

The validation of an analytical method ensures its performance characteristics are documented and meet the required standards for the application. scielo.br Key validation parameters include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components. pharmastate.academy

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. actascientific.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte. pharmastate.academy

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and includes repeatability (short-term) and intermediate precision (within-laboratory variations). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. actascientific.com

Validation ParameterDescriptionAcceptance Criteria Example
Accuracy Closeness of results to the true value.98-102% recovery.
Precision Agreement between repeated measurements.%RSD ≤ 2%. amsbiopharma.com
Linearity Proportionality of signal to concentration.Correlation coefficient (r²) ≥ 0.999.
Specificity Ability to measure only the analyte of interest.No interference at the analyte's retention time/m/z.
LOD/LOQ Lowest concentration detectable/quantifiable.Signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ).
Robustness Insensitivity to small method variations.System suitability parameters remain within limits.

Future Directions and Emerging Research Areas

Novel Analog Design and Synthesis for Enhanced Selectivity

A primary objective in the ongoing development of Butopamine (B1668108) is the creation of new analogs with superior selectivity for specific adrenergic receptor subtypes. Enhanced selectivity could potentially maximize therapeutic effects while minimizing off-target interactions. The process of designing and synthesizing these novel compounds involves strategic chemical modifications to the core Butopamine structure.

Research in medicinal chemistry provides a roadmap for these efforts. For instance, strategies analogous to those used in the development of other selective compounds can be applied. This includes tactics like halogen substitution on aromatic rings or the addition of substituents to terminal nitrogen atoms, which have been shown to improve binding affinity and selectivity for specific transporters. nih.gov The synthesis of such analogs often involves multi-step procedures, starting from precursor molecules and employing various coupling and modification reactions to build the final, desired compound. nih.govmdpi.com

Key medicinal chemistry tactics for enhancing selectivity include:

Conformational Restriction: Introducing cyclic features or bulky groups to lock the molecule into a specific conformation that preferentially binds to the target receptor.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to improve target binding or metabolic stability.

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the Butopamine molecule and assessing the impact on receptor binding and functional activity. This iterative process guides the design of analogs with improved profiles.

Modification Strategy Rationale Potential Outcome for Butopamine Analog
Halogenation of the Phenyl Ring Altering electronic properties and steric bulk to influence receptor interaction. nih.govIncreased binding affinity for a specific β-adrenergic receptor subtype.
Modification of the Amine Substituent Changing the size and polarity of the N-substituent to probe the receptor's binding pocket. nih.govEnhanced selectivity by favoring interactions with unique residues in the target receptor.
Introduction of Chiral Centers Creating stereoisomers that may exhibit different affinities and efficacies for the target receptor.Identification of a single, more potent and selective enantiomer.
Scaffold Hopping Replacing the core chemical structure with a novel scaffold while retaining key pharmacophoric features.Discovery of new chemical classes with Butopamine-like activity but improved properties.

Advanced Computational Modeling for Receptor-Ligand Interactions

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ai-mrc.comnih.gov For Butopamine, docking studies can identify key amino acid residues within the adrenergic receptor's binding pocket that are crucial for interaction.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the ligand-receptor complex over time, providing a dynamic view of the binding event. nih.govrowan.edu This can reveal the stability of the interaction and highlight conformational changes in the receptor upon ligand binding.

Homology Modeling: When an experimental structure of a target receptor is unavailable, homology modeling can be used to build a 3D model based on the known structure of a related protein. These models are then used for docking and MD simulations. nih.gov

By analyzing the binding pocket, researchers can identify key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that govern binding. nih.gov This understanding is critical for designing new Butopamine analogs that optimize these interactions for enhanced affinity and selectivity. nih.gov

Computational Method Application in Butopamine Research Information Gained
Molecular Docking Predicting the binding pose of Butopamine and its analogs within adrenergic receptor models. ai-mrc.comnih.govIdentification of key binding site residues; initial estimation of binding affinity.
Molecular Dynamics (MD) Simulating the behavior of the Butopamine-receptor complex over time. nih.govrowan.eduAssessment of binding stability; characterization of conformational changes; understanding the role of water molecules.
Homology Modeling Creating 3D structural models of adrenergic receptor subtypes for which no crystal structure exists. nih.govEnabling structure-based drug design for novel or less-studied receptor targets.
Quantitative Structure-Activity Relationship (QSAR) Developing mathematical models that correlate chemical structure with biological activity.Predicting the activity of newly designed analogs before synthesis.

Integration of Multi-Omics Data in Metabolic Pathway Research

To gain a holistic understanding of the biological effects of Butopamine, researchers are moving towards multi-omics approaches. mdpi.comnih.gov This involves integrating data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive picture of how Butopamine affects cellular and physiological processes. mdpi.com Metabolomics, which studies the complete set of small molecules (metabolites) in a biological system, is particularly crucial as it represents the downstream output of genomic and environmental influences. nih.gov

By combining these datasets, researchers can:

Elucidate Metabolic Pathways: Trace the breakdown and transformation of Butopamine in the body, identifying its major metabolites.

Identify Biomarkers: Discover molecules in the blood or tissues whose levels change in response to Butopamine, serving as indicators of its efficacy or effects.

Uncover Mechanisms of Action: Reveal the complex network of genes, proteins, and metabolites that are modulated by Butopamine, providing deeper insight into its therapeutic and off-target effects. mdpi.com

Integrating multi-omics data allows for the construction of detailed biological networks that can reveal previously unknown connections between molecular pathways. mdpi.com This systems-level perspective is essential for understanding the complete physiological impact of Butopamine.

Omics Technology Biological Molecules Measured Contribution to Butopamine Research
Genomics DNAIdentifies genetic variations that may influence an individual's response to Butopamine.
Transcriptomics RNAReveals which genes are turned on or off in response to Butopamine treatment. mdpi.com
Proteomics ProteinsQuantifies changes in protein expression and modification, identifying the direct targets and downstream effectors of Butopamine. mdpi.com
Metabolomics MetabolitesMeasures changes in the metabolic profile, providing a functional readout of the physiological state after Butopamine administration. mdpi.combiorxiv.org

Development of Non-Animal Alternative Preclinical Models

In line with the global effort to reduce, refine, and replace animal testing (the 3Rs), the development of non-animal alternative models is a key future direction for the preclinical evaluation of compounds like Butopamine. biobide.com These New Approach Methodologies (NAMs) often provide data that is more relevant to human biology and can be generated more quickly and cost-effectively than traditional animal studies. biobide.comwellbeingintlstudiesrepository.org Regulatory bodies like the FDA are increasingly accepting data from these models for new drug applications. pharmacytimes.com

Emerging non-animal models include:

In Vitro Models: These include advanced 2D and 3D cell cultures, such as organoids, which are miniature, self-organizing structures that mimic the function of human organs. criver.com

Organs-on-a-Chip (OoCs): These microfluidic devices contain living human cells in a system that simulates the physiological environment of an organ, allowing for the study of drug interactions in a human-relevant context. pharmacytimes.comcriver.com

In Silico Models: Computer-based simulations and mathematical modeling can predict the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as potential toxicity. biobide.compharmacytimes.com

Non-Mammalian Models: Organisms like zebrafish are increasingly used in early-stage drug screening because their biological pathways are surprisingly similar to humans, and their transparent embryos allow for easy observation of developmental and physiological effects. biobide.comnih.gov

These models can be used to assess the efficacy and mechanism of action of Butopamine and its novel analogs in a controlled, human-relevant environment before any potential clinical trials.

Alternative Model Description Application in Butopamine Preclinical Research
3D Cell Cultures (Organoids) Self-assembling 3D cell cultures that replicate the complexity of an organ. criver.comTesting the effects of Butopamine on cardiac or vascular organoids to assess efficacy and potential cardiotoxicity.
Organs-on-a-Chip (OOCs) Microfluidic devices lined with human cells that mimic organ-level physiology. pharmacytimes.comcriver.comSimulating Butopamine's effect on a human "heart-on-a-chip" to study contractility and electrophysiology.
Zebrafish Larvae Transparent vertebrate model with rapid organ development. nih.govHigh-throughput screening of Butopamine analogs for cardiovascular effects and developmental toxicity.
Computer Modeling (In Silico) Computational simulations of biological processes. biobide.comPredicting pharmacokinetic properties and potential off-target interactions of new Butopamine analogs.

Q & A

Q. What are the established protocols for synthesizing Butopamine Hydrochloride with high purity for pharmacological studies?

this compound synthesis requires precise control of stereochemistry due to its chiral centers [(1S,2R)-configuration]. A validated method involves coupling 4-hydroxyphenethylamine with a chiral epoxide intermediate under anhydrous conditions, followed by HCl salt formation. Purification via recrystallization in ethanol-water mixtures ensures >98% purity, as confirmed by chiral HPLC . Researchers must monitor reaction pH and temperature to avoid racemization, which compromises adrenergic selectivity.

Q. How do researchers validate the structural integrity of this compound using spectroscopic methods?

Structural validation combines:

  • 1H/13C NMR : Peaks at δ 1.2–1.4 ppm (methyl groups) and δ 6.7–7.2 ppm (aromatic protons) confirm backbone geometry .
  • Mass spectrometry (ESI-MS) : A molecular ion peak at m/z 361.82 [M+H]+ matches the molecular formula C18H23NO3·HCl .
  • IR spectroscopy : Stretching bands at 3300 cm⁻¹ (O-H) and 1250 cm⁻¹ (C-N) verify functional groups. Cross-referencing with the USP-NF monograph for β-agonists ensures compliance with pharmacopeial standards .

Q. What in vitro models are appropriate for preliminary assessment of this compound’s adrenergic activity?

  • Receptor-binding assays : Use transfected HEK-293 cells expressing human β₁/β₂-adrenergic receptors to measure IC₅₀ values. Competitive binding with [³H]-CGP12177 quantifies receptor affinity .
  • cAMP accumulation assays : Adrenergic activity is confirmed via luminescence-based cAMP detection in CHO-K1 cells, normalized to isoproterenol as a positive control .

Advanced Research Questions

Q. What experimental controls are critical when investigating this compound’s tissue-specific effects in animal models?

  • Pharmacokinetic controls : Administer β-blockers (e.g., propranolol) to isolate receptor-mediated effects from off-target actions .
  • Dose-response standardization : Use nonlinear regression models (e.g., Hill equation) to account for inter-individual variability in metabolic clearance .
  • Ethical compliance : Follow institutional guidelines for humane endpoints (e.g., ECG monitoring for arrhythmias in cardiovascular studies) .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy observed with this compound?

  • Bioavailability analysis : Measure plasma concentrations via LC-MS/MS to assess first-pass metabolism or protein binding limitations .
  • Tissue distribution studies : Radiolabeled [¹⁴C]-Butopamine Hydrochloride autoradiography in target organs (e.g., heart, lungs) identifies barriers to efficacy .
  • Species-specific receptor profiling : Compare receptor subtype expression ratios (β₁:β₂) between in vitro models (human cells) and in vivo species (e.g., rodents) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies with small sample sizes?

  • Bayesian hierarchical modeling : Incorporates prior pharmacokinetic data to improve parameter estimation in underpowered cohorts .
  • Bootstrapping : Resampling techniques (10,000 iterations) mitigate Type I/II errors in EC₅₀ calculations .
  • MANOVA for multi-endpoint studies : Adjusts for correlated outcomes (e.g., heart rate and contractility) to reduce family-wise error rates .

Methodological Considerations

  • Safety protocols : Store this compound at 2–8°C in desiccated conditions to prevent hydrolysis. Use PPE (gloves, goggles) during handling, referencing OSHA HCS guidelines .
  • Data validation : Replicate findings across orthogonal assays (e.g., patch-clamp electrophysiology for receptor activation alongside cAMP assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.